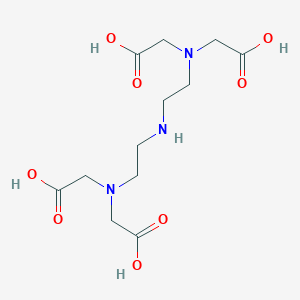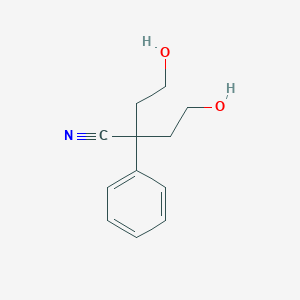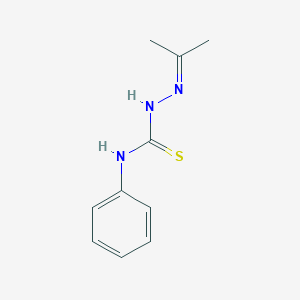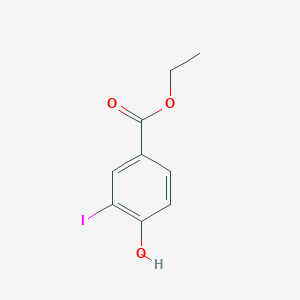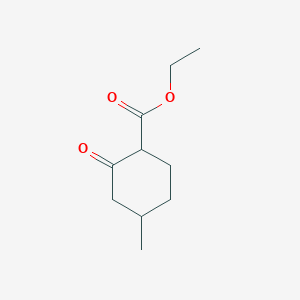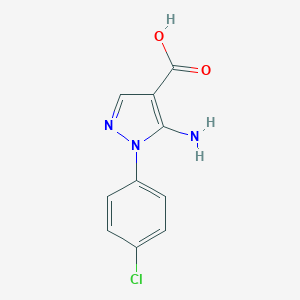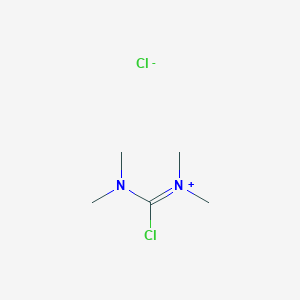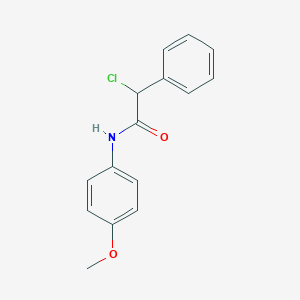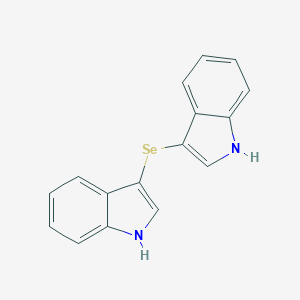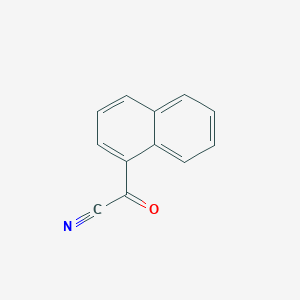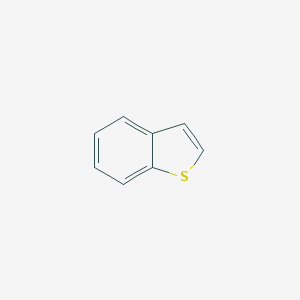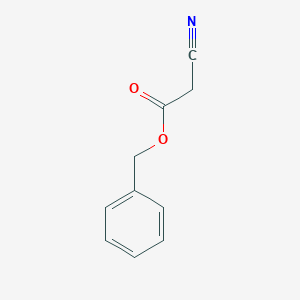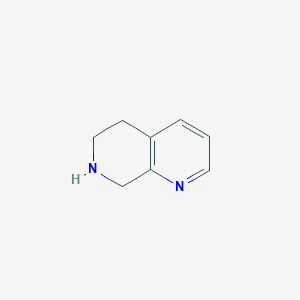
5,6,7,8-Tetrahydro-1,7-naphthyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine involves various chemical modification and condensation processes. For instance, derivatives were synthesized through the chemical modification of pyridine derivatives and the condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). Another method describes a five-step synthesis sequence that significantly improves over previously reported syntheses (Dow & Schneider, 2001). Microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles also provided an efficient synthesis route for these compounds (Zhou, Porco, & Snyder, 2007).
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be analyzed through various spectroscopic techniques. For example, the structures of novel CF3-substituted tetrahydro-1,7-naphthyridines were established based on cyclobutene ring-opening followed by heterocyclization (Mailyan et al., 2012).
Chemical Reactions and Properties
These compounds engage in diverse chemical reactions, including facile synthesis via condensation, showcasing their reactivity and potential for generating a wide range of derivatives with varied substitutions (Harling, Harrington, & Thompson, 2001). The reactivity of specific derivatives under different experimental conditions has been explored, revealing pathways to mono- and di-amino-substituted derivatives and unexpected rearrangements (Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties, such as phase transition temperatures and crystallization behaviors of substituted derivatives, provide insights into their stability and suitability for various applications (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties, including electron affinities and ionization potentials, suggest these compounds' roles as potential materials for electron-transport and hole-injecting/hole-transport in various electronic applications. Their blue fluorescence emission in solution and solid state underlines their potential as blue-emitting materials for OLEDs (Wang et al., 2012).
Aplicaciones Científicas De Investigación
Anticancer Properties
- Field : Medicinal Chemistry
- Application : Naphthyridines, including 1,6-naphthyridines, have been found to have a variety of pharmacological applications, including anticancer properties .
- Method : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
- Results : The studies have shown that 1,6-naphthyridines are pharmacologically active and have potential anticancer properties .
Anti-HIV Properties
- Field : Medicinal Chemistry
- Application : Naphthyridines, including 1,6-naphthyridines, have been found to have anti-HIV properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 1,6-naphthyridines have potential anti-HIV properties .
Analgesic Effect
- Field : Medicinal Chemistry
- Application : 5,6,7,8-Tetrahydro-1,6-naphthyridines have been found to have a pronounced analgesic effect .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 5,6,7,8-Tetrahydro-1,6-naphthyridines have a pronounced analgesic effect .
Anti-Inflammatory Properties
- Field : Medicinal Chemistry
- Application : Naphthyridines, including 1,6-naphthyridines, have been found to have anti-inflammatory properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 1,6-naphthyridines have potential anti-inflammatory properties .
Anti-Oxidant Activities
- Field : Medicinal Chemistry
- Application : Naphthyridines, including 1,6-naphthyridines, have been found to have anti-oxidant activities .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 1,6-naphthyridines have potential anti-oxidant activities .
Anti-Microbial Properties
- Field : Medicinal Chemistry
- Application : Naphthyridines, including 1,6-naphthyridines, have been found to have anti-microbial properties .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 1,6-naphthyridines have potential anti-microbial properties .
Antimalarial Activity
- Field : Medicinal Chemistry
- Application : 5,6,7,8-Tetrahydro-1,7-naphthyridine is used in the synthetic preparation of trisubstituted triazines via amination of cyanuric chloride with nitroaniline followed by substitution with amines exhibiting antimalarial activity .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 5,6,7,8-Tetrahydro-1,7-naphthyridine has potential antimalarial properties .
Cardiovascular Diseases
- Field : Medicinal Chemistry
- Application : Naphthyridines, including 1,5-naphthyridines, have been found to have applications in the treatment of cardiovascular diseases .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 1,5-naphthyridines have potential applications in the treatment of cardiovascular diseases .
Central Nervous System Diseases
- Field : Medicinal Chemistry
- Application : Naphthyridines, including 1,5-naphthyridines, have been found to have applications in the treatment of central nervous system diseases .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The studies have shown that 1,5-naphthyridines have potential applications in the treatment of central nervous system diseases .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQJSMFCZYZSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463357 | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,7-naphthyridine | |
CAS RN |
13623-85-3 | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

